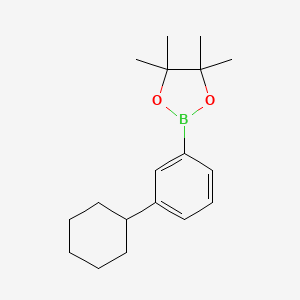
2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclohexyl-substituted phenyl group. The unique structure of this compound makes it a valuable building block in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclohexyl-substituted phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
Starting Materials: Cyclohexyl-substituted phenylboronic acid and pinacol.
Reaction Conditions: Anhydrous conditions, typically using a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate.
Procedure: The cyclohexyl-substituted phenylboronic acid is mixed with pinacol in an appropriate solvent (e.g., toluene or THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and in-line purification techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or DMF.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Protodeboronation: This reaction involves the removal of the boron group, typically using acidic conditions or hydrogenation.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, potassium carbonate, toluene or DMF.
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acidic conditions, hydrogenation.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Protodeboronation: Formation of hydrocarbons.
科学的研究の応用
2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules. Its ability to form stable complexes with biomolecules makes it valuable in medicinal chemistry.
Medicine: Research is ongoing into the use of boron-containing compounds in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Industry: It is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boron-carbon bond, which can undergo various transformations. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boron atom plays a crucial role in stabilizing the transition state and facilitating the reaction.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
Pinacolborane: Another boronic ester with different substituents on the boron atom.
Cyclohexylboronic Acid: Similar structure but lacks the dioxaborolane ring.
Uniqueness
2-(3-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclohexyl-substituted phenyl group and a dioxaborolane ring. This structure provides enhanced stability and reactivity in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications.
特性
分子式 |
C18H27BO2 |
|---|---|
分子量 |
286.2 g/mol |
IUPAC名 |
2-(3-cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H27BO2/c1-17(2)18(3,4)21-19(20-17)16-12-8-11-15(13-16)14-9-6-5-7-10-14/h8,11-14H,5-7,9-10H2,1-4H3 |
InChIキー |
RPUXIYTWTRVJSP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



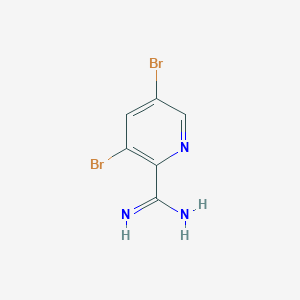
![(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoicacid](/img/structure/B13520333.png)


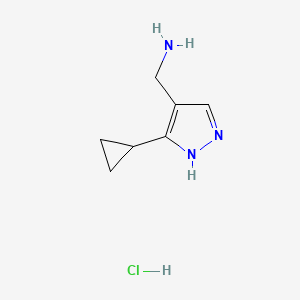

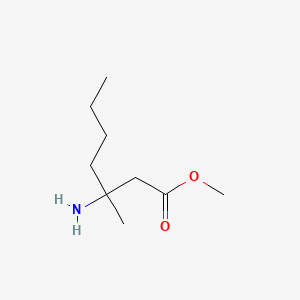

![4-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B13520393.png)
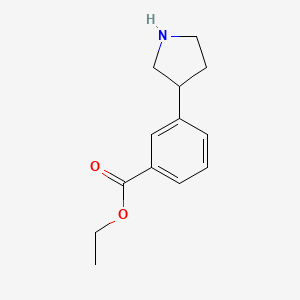
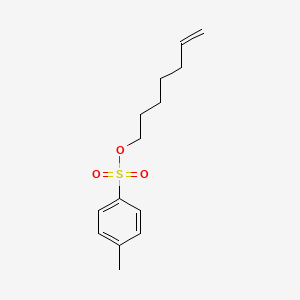
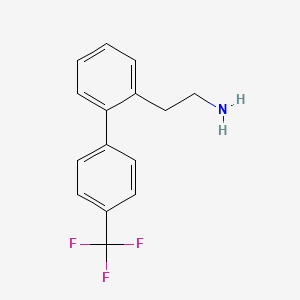
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13520417.png)
